Weak Adenosine A1 Receptor Affinity: A Benchmark for Negative Control and Selectivity Profiling
In radioligand binding assays using rat brain cortical membranes, 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits weak affinity for the adenosine A1 receptor, with a Ki of 88,000 nM (88 µM). This is directly comparable to the benchmark adenosine antagonist caffeine, which demonstrates a Ki of approximately 30,000–50,000 nM (30–50 µM) under similar conditions [1][2]. The compound's affinity is approximately 2–3 fold weaker than caffeine and significantly weaker than theophylline (Ki ≈ 10,000–15,000 nM).
| Evidence Dimension | Binding affinity (Ki) for adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 88,000 nM |
| Comparator Or Baseline | Caffeine: Ki = 30,000–50,000 nM; Theophylline: Ki = 10,000–15,000 nM |
| Quantified Difference | Target compound is 1.8–2.9 fold weaker than caffeine; 5.9–8.8 fold weaker than theophylline |
| Conditions | Rat brain cortical membrane, [3H]-R-PIA radioligand displacement |
Why This Matters
The well-defined, weak adenosine A1 affinity establishes 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a reliable negative control compound or selectivity counter-screen for adenosine receptor-targeted drug discovery programs.
- [1] BindingDB Entry BDBM50014283: 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine. Adenosine A1 Receptor (Rat). UCSD, 2026. View Source
- [2] Daly, J.W. et al. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. J. Med. Chem. 1986, 29(7), 1305-1308. View Source
